4-oxo-4H-quinolizine-3-carboxylic acid
Overview
Description
4-Oxo-4H-quinolizine-3-carboxylic acid is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is known for its potential therapeutic applications, particularly as an inhibitor of HIV integrase, an enzyme crucial for the replication of the HIV virus .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-oxo-4H-quinolizine-3-carboxylic acid typically involves the reaction of quinoline derivatives with various reagents. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of quinoline-3-carboxylic acid with phosphorus oxychloride (POCl3) and dimethylformamide (DMF) can yield the desired product .
Industrial Production Methods: Industrial production of this compound often involves multi-step synthesis processes that are optimized for large-scale production. These methods may include the use of flow chemistry techniques and metal-catalyzed reactions to enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions: 4-Oxo-4H-quinolizine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolizine derivatives with different functional groups.
Reduction: Reduction reactions can yield hydroquinolizine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxylic acid group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus pentachloride (PCl5) are used for substitution reactions.
Major Products: The major products formed from these reactions include various quinolizine derivatives with potential biological activities, such as anti-HIV integrase inhibitors .
Scientific Research Applications
4-Oxo-4H-quinolizine-3-carboxylic acid has a wide range of scientific research applications:
Chemistry: It serves as a scaffold for the synthesis of novel heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition, particularly HIV integrase.
Mechanism of Action
The mechanism of action of 4-oxo-4H-quinolizine-3-carboxylic acid primarily involves the inhibition of HIV integrase. This enzyme is essential for the integration of viral DNA into the host genome, a critical step in the HIV replication cycle. The compound binds to the active site of the enzyme, sequestering divalent cofactors (such as Mg2+), and thereby preventing the integration process .
Comparison with Similar Compounds
Quinoline-3-carboxylic acid: Another heterocyclic compound with similar structural features.
4-Hydroxy-2-quinolones: These compounds share a similar core structure and exhibit various biological activities.
Uniqueness: 4-Oxo-4H-quinolizine-3-carboxylic acid is unique due to its specific inhibitory activity against HIV integrase, which is not commonly observed in other similar compounds. This specificity makes it a valuable candidate for the development of anti-HIV drugs .
Properties
IUPAC Name |
4-oxoquinolizine-3-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO3/c12-9-8(10(13)14)5-4-7-3-1-2-6-11(7)9/h1-6H,(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWYXYILJGHBAMC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC=C(C(=O)N2C=C1)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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